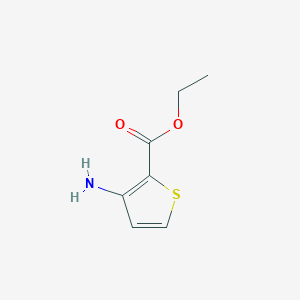

Ethyl 3-aminothiophene-2-carboxylate

Descripción general

Descripción

Ethyl 3-aminothiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing a sulfur atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 3-aminothiophene-2-carboxylate can be synthesized using the Gewald reaction, which involves the condensation of a ketone or aldehyde with elemental sulfur and a nitrile in the presence of a base. The reaction typically proceeds under mild conditions and yields the desired aminothiophene derivative .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves optimizing the Gewald reaction for higher yields and purity. This may include the use of advanced catalysts, controlled reaction environments, and continuous flow reactors to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-aminothiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Ethyl 3-aminothiophene-2-carboxylate serves as a crucial building block in the synthesis of numerous pharmaceuticals. Its structural characteristics allow it to interact with specific receptors in the brain, making it particularly valuable for developing drugs targeting neurological disorders.

Key Findings:

- Receptor Interaction: The compound has shown potential in modulating the activity of neurotransmitter receptors, which can lead to therapeutic effects in conditions such as anxiety and depression .

- Synthesis of Derivatives: Research has demonstrated that derivatives of this compound can enhance efficacy against various diseases, including cancer .

Agricultural Chemicals

In agriculture, this compound is utilized in the formulation of agrochemicals. It enhances the effectiveness of pesticides and herbicides, contributing to improved crop yields while minimizing environmental impact.

Case Study:

- A study highlighted its role in developing new herbicides that target specific plant pathways, leading to selective weed control without harming crops .

Material Science

The compound is also incorporated into materials for developing advanced polymers and coatings. Its unique properties improve durability and resistance to environmental factors.

Applications:

- Coatings: this compound-based coatings exhibit enhanced protective qualities against corrosion and wear .

- Polymer Development: It is used as a monomer in synthesizing novel polymeric materials with tailored properties for specific applications .

Biochemical Research

Researchers employ this compound in studies related to enzyme inhibition and protein interactions, which are essential for understanding metabolic pathways and disease mechanisms.

Research Insights:

- The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic disorders, providing insights into potential therapeutic targets .

Analytical Chemistry

This compound is utilized as a reagent in various analytical techniques, aiding in the detection and quantification of other chemical substances.

Applications:

- It has been effectively used in chromatographic methods for analyzing complex mixtures, highlighting its utility in quality control processes within pharmaceutical manufacturing .

Data Table: Overview of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical | Building block for drugs targeting neurological disorders | Modulates receptor activity |

| Agricultural Chemicals | Formulation of pesticides and herbicides | Improves crop yields while minimizing impact |

| Material Science | Development of polymers and coatings | Enhanced durability and environmental resistance |

| Biochemical Research | Studies on enzyme inhibition and protein interactions | Insights into metabolic pathways |

| Analytical Chemistry | Reagent for detection and quantification techniques | Effective in chromatographic analysis |

Mecanismo De Acción

The mechanism of action of ethyl 3-aminothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 2-aminothiophene-3-carboxylate

- Ethyl 3-aminobenzo[b]thiophene-2-carboxylate

- 2-Butylthiophene

- 2-Octylthiophene

Uniqueness

Ethyl 3-aminothiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it a valuable compound for targeted applications in medicinal chemistry and material science .

Actividad Biológica

Ethyl 3-aminothiophene-2-carboxylate (EATC) is a thiophene derivative that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, potential applications in medicine, and relevant case studies.

Chemical Structure and Properties

EATC is characterized by the presence of an amino group and a carboxylate moiety attached to a thiophene ring. Its molecular formula is with a molecular weight of approximately 171.22 g/mol. The compound can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone or aldehyde with elemental sulfur and a nitrile in the presence of a base.

Target Interactions:

EATC interacts with various biological targets, influencing cellular processes through multiple pathways. Thiophene derivatives are known to exhibit activities such as:

- Antimicrobial Activity: EATC has shown promising results against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Anticancer Properties: Studies indicate that EATC can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.

- Anti-inflammatory Effects: The compound has been reported to modulate inflammatory responses, making it a candidate for treating inflammatory diseases .

Biochemical Pathways:

EATC's biological effects may arise from its ability to interact with biomolecules, influencing gene expression and enzyme activity. Thiophene derivatives have been implicated in pathways related to oxidative stress, apoptosis, and immune response modulation .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of EATC against several pathogens, including Staphylococcus aureus and Escherichia coli. Results indicated that EATC exhibited significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

Anticancer Activity

In vitro assays demonstrated that EATC could reduce cell viability in various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through caspase activation and altered expression of pro-apoptotic and anti-apoptotic proteins.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 25 |

| A549 (Lung) | 30 |

Anti-inflammatory Effects

EATC was tested in models of inflammation, showing a reduction in pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential utility in managing inflammatory conditions.

Case Studies

-

Study on Anticancer Mechanisms:

A recent study focused on the mechanism by which EATC inhibits cancer cell proliferation. It was found that EATC downregulates the expression of cyclin D1 and upregulates p21, leading to cell cycle arrest at the G1 phase . -

Antimicrobial Efficacy Assessment:

Another investigation assessed the antimicrobial properties of EATC against clinical isolates. The results confirmed its effectiveness against resistant strains, highlighting its potential as an alternative therapeutic agent .

Propiedades

IUPAC Name |

ethyl 3-aminothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-2-10-7(9)6-5(8)3-4-11-6/h3-4H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRVNHPIXCUMIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70437440 | |

| Record name | Ethyl 3-aminothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31823-64-0 | |

| Record name | Ethyl 3-aminothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of ethyl 3-aminothiophene-2-carboxylate in organic synthesis?

A: this compound serves as a valuable building block in organic synthesis, particularly for constructing heterocyclic compounds like thieno[3,2-d]pyrimidin-4(3H)-ones. [, ] These compounds exhibit a wide range of biological activities and are of significant interest in medicinal chemistry. The presence of both the amino and ester functional groups in this compound allows for diverse chemical modifications, making it a versatile starting material for synthesizing various derivatives.

Q2: Can you describe the synthetic route for this compound highlighted in the research?

A: The research outlines a practical two-step synthesis of this compound. [] The first step involves esterification of mercaptoacetic acid, while the second step involves a cyclocondensation reaction with 2-chloroacrylonitrile. This efficient approach results in a high yield (81%) of the desired product. Additionally, the formation of a stable, non-hygroscopic hydrochloride salt of this compound simplifies its isolation and storage. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.